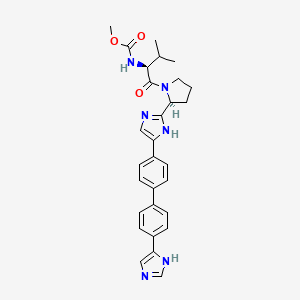![molecular formula C29H38N8O2 B11931149 2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)- CAS No. 1472797-95-7](/img/structure/B11931149.png)
2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FF-10101 is a novel irreversible inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). This compound has shown significant efficacy against AML cells harboring FLT3 mutations, including those resistant to other FLT3 inhibitors .
Métodos De Preparación
FF-10101 is synthesized through a series of chemical reactions designed to introduce specific functional groups that enable its selective and irreversible binding to FLT3. The synthetic route involves multiple steps, including the formation of a covalent bond with the cysteine residue at position 695 of FLT3 . Industrial production methods for FF-10101 are optimized to ensure high yield and purity, although specific details on the industrial synthesis are proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
FF-10101 undergoes several types of chemical reactions, primarily focusing on its interaction with FLT3. The compound forms a covalent bond with the cysteine residue at position 695, leading to irreversible inhibition of FLT3 kinase activity . This unique binding mode provides broad inhibitory effects on various FLT3 mutations, including those conferring resistance to other inhibitors . Common reagents and conditions used in these reactions include organic solvents and specific catalysts that facilitate the covalent bonding process.
Aplicaciones Científicas De Investigación
FF-10101 has a wide range of scientific research applications, particularly in the field of oncology. It has demonstrated potent growth inhibitory effects on human AML cell lines harboring FLT3 internal tandem duplication (FLT3-ITD) and other mutations . The compound is also effective against primary AML cells with FLT3 mutations in both in vitro and in vivo models . Additionally, FF-10101 is being investigated for its potential use in combination therapies to overcome resistance mechanisms associated with other FLT3 inhibitors .
Mecanismo De Acción
The mechanism of action of FF-10101 involves its selective and irreversible inhibition of FLT3 kinase activity. By forming a covalent bond with the cysteine residue at position 695, FF-10101 effectively blocks the kinase activity of FLT3, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This unique binding mode ensures high selectivity and potency against FLT3, making FF-10101 a promising therapeutic agent for AML patients with FLT3 mutations .
Comparación Con Compuestos Similares
FF-10101 is unique among FLT3 inhibitors due to its irreversible binding mechanism and high selectivity for FLT3 mutations. Similar compounds include quizartinib, gilteritinib, midostaurin, and crenolanib, all of which are FLT3 inhibitors used in the treatment of AML . FF-10101 has shown superior efficacy against FLT3 mutations that confer resistance to these other inhibitors, making it a valuable addition to the arsenal of FLT3-targeted therapies .
Propiedades
Número CAS |
1472797-95-7 |
|---|---|
Fórmula molecular |
C29H38N8O2 |
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
(E)-N-[(2R)-1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide |
InChI |
InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35)/b12-10+/t22-/m1/s1 |
Clave InChI |
HJFSVYUFOXAVAA-RSNBEDGSSA-N |
SMILES isomérico |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N |
SMILES canónico |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)
![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)
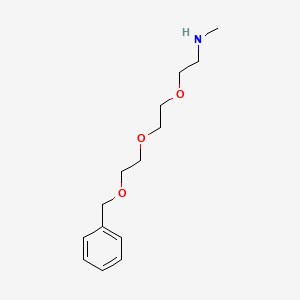


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
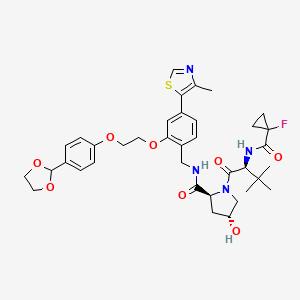

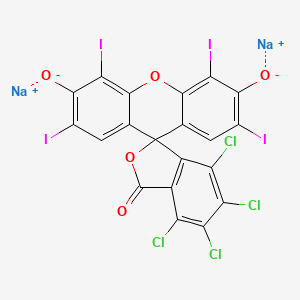
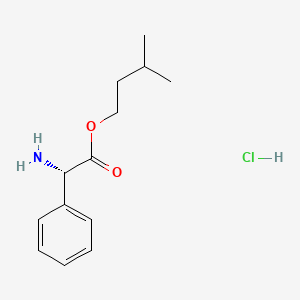
![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)
